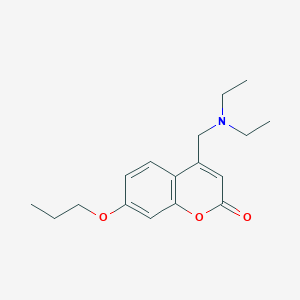

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one

Description

Historical Context of Coumarin Derivatives

The study of coumarins dates to 1820, when coumarin was first isolated from tonka beans by A. Vogel and independently by Nicolas Guibourt. William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction marked a milestone in organic chemistry, enabling systematic derivatization. By the mid-20th century, synthetic efforts expanded to include alkyl- and alkoxy-substituted coumarins, driven by their pharmacological and photophysical potential.

The specific derivative 4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one originated from advancements in Lewis acid-catalyzed reactions, particularly the Pechmann and Kostanecki acylations. Early 21st-century work optimized its synthesis using β-alkoxyacrylic acid precursors and Lewis acids like boron trifluoride, achieving higher yields under milder conditions. This compound’s development reflects broader trends in tailoring coumarin scaffolds for fluorescence and bioactivity.

Classification and Nomenclature of Substituted Coumarins

Structural Classification

- Core structure : 2H-chromen-2-one (IUPAC name: chromen-2-one).

- Substituents :

- 7-propoxy group : A propyl ether substituent at position 7.

- 4-((Diethylamino)methyl) group : A diethylamine-linked methyl group at position 4.

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₂₃NO₃ |

| Molar mass | 289.37 g/mol |

| IUPAC name | 4-[(Diethylamino)methyl]-7-propoxy-2H-chromen-2-one |

This compound belongs to the 7-alkoxycoumarin subclass, distinguished by its ether-linked propoxy group, and further classified as a pyranocoumarin due to the fused pyran ring. The diethylaminomethyl group introduces a tertiary amine, enhancing solubility and enabling pH-dependent fluorescence.

Significance of Diethylaminomethyl and Propoxy Substituents

Diethylaminomethyl Group

- Electronic effects : The tertiary amine acts as an electron donor, altering the chromen-2-one core’s electron density and stabilizing excited states during fluorescence.

- Solubility : Enhances hydrophilicity, facilitating applications in aqueous media.

- Functionalization site : Serves as a handle for further chemical modifications, such as protonation or coordination with metal ions.

Propoxy Group

- Steric and electronic modulation : The propyl chain balances lipophilicity and steric hindrance, optimizing aggregation-induced emission (AIE) properties in polar solvents.

- Positional specificity : Substitution at position 7 minimizes conjugation disruption, preserving the chromophore’s integrity.

Comparative Photophysical Properties

| Substituent Position | λem (nm) | Quantum Yield (%) |

|---|---|---|

| 7-Propoxy | 473 | 18.5 |

| 7-Methoxy | 428 | 6.5 |

Data adapted from studies on structurally similar coumarins.

Current Research Landscape and Scientific Interest

Key Research Directions

Aggregation-Induced Emission (AIE) :

Synthetic Methodology Innovations :

Hybrid Materials Development :

Structure-Activity Relationships (SAR) :

Properties

IUPAC Name |

4-(diethylaminomethyl)-7-propoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-4-9-20-14-7-8-15-13(12-18(5-2)6-3)10-17(19)21-16(15)11-14/h7-8,10-11H,4-6,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBDWEHMOFXQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Von Pechmann Condensation

The classical Von Pechmann synthesis involves the condensation of phenols with β-ketoesters under acidic conditions to form coumarin derivatives. For the 7-propoxy substitution, the phenol precursor is first alkylated to introduce the propoxy group at the 7-position.

- Starting Material: 7-hydroxycoumarin or 7-hydroxychromen-2-one.

- Alkylation: Reaction with propyl bromide or propyl tosylate in the presence of a base such as potassium carbonate (K2CO3) to yield 7-propoxy coumarin.

- Reaction Conditions: Typically conducted in polar aprotic solvents like acetone or DMF at reflux temperatures.

- Yield: Moderate to high yields (50–90%) depending on reaction time and purity of reagents.

This approach is supported by spectroscopic data reported in literature, including 1H NMR and 13C NMR confirming the propoxy substitution at the 7-position.

Introduction of the Diethylaminomethyl Group at the 4-Position

The diethylaminomethyl substituent is introduced via a Mannich reaction , a three-component condensation involving:

- The coumarin derivative (with 7-propoxy substituent),

- Formaldehyde,

- Diethylamine.

Mannich Reaction Details

- Reagents: Formaldehyde (often as paraformaldehyde), diethylamine, and the 7-propoxy coumarin.

- Catalysts/Base: Typically, mild bases such as potassium carbonate or ammonium acetate are used to facilitate the reaction.

- Solvent: Common solvents include ethanol, methanol, or acetonitrile.

- Temperature: Reaction is conducted at room temperature to moderate heating (25–60 °C).

- Time: Reaction times vary from 2 to 12 hours depending on scale and conditions.

- Mechanism: The Mannich reaction proceeds via formation of an iminium ion from formaldehyde and diethylamine, which then electrophilically attacks the activated 4-position of the coumarin ring, yielding the 4-((diethylamino)methyl) substituted product.

This method is well-documented for related coumarin derivatives and yields are generally good (70–85%).

Alternative Synthetic Process from Patents

A detailed synthetic process for related coumarin derivatives, which can be adapted for this compound, is described in patent WO2016166773A1. The process involves:

| Step | Description | Conditions | Reagents/Catalysts |

|---|---|---|---|

| a) | Dicyclohexylcarbodiimide (DCC) coupling of vinyl acetic acid with substituted salicylaldehyde | 0–5 °C for 1–2 hrs, then 25–30 °C for 2–3 hrs | DCC, 4-(diethylamino) salicylaldehyde, DMAP |

| b) | Cyclization with cesium carbonate (Cs2CO3) | 25–30 °C for 12–14 hrs | Cs2CO3 |

| c) | Aldehyde condensation with coupling agents | 80–90 °C for 12–14 hrs under inert atmosphere | Aldehyde, sodium acetate, triphenylphosphine, Pd(OAc)2 |

| d) | Base-catalyzed reaction in nitroalkane | Reflux at 80–90 °C for 3–4 hrs | Ammonium acetate, nitromethane |

This multi-step process leads to heterocyclic coumarin derivatives with aminoalkyl substitutions, adaptable to the target compound.

Catalytic and Green Chemistry Approaches

Recent studies have explored the use of biogenic zinc oxide nanoparticles as catalysts for synthesizing chromen-2-one derivatives, offering environmentally friendly alternatives:

- Catalyst: Biogenic ZnO nanoparticles.

- Reaction: Alkylation and Mannich-type condensations.

- Advantages: Enhanced reaction rates, recyclability of catalyst, and reduced toxic waste.

- Characterization: Products confirmed by FT-IR, NMR, and mass spectrometry.

- Applications: Demonstrated antioxidant activity and corrosion inhibition, indicating high purity and functional integrity of synthesized compounds.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Von Pechmann Condensation | Phenol alkylation + condensation | Phenol, propyl bromide, K2CO3 | Reflux in acetone or DMF | 50–90 | For 7-propoxy substitution |

| Mannich Reaction | Aminomethylation at 4-position | Coumarin, formaldehyde, diethylamine, base | Room temp to 60 °C, 2–12 hrs | 70–85 | Direct installation of diethylaminomethyl |

| Multi-step Patent Process | DCC coupling, cyclization, condensation, base catalysis | DCC, Cs2CO3, Pd catalyst, ammonium acetate | 0–90 °C, 1–14 hrs | Variable | Suitable for complex coumarin derivatives |

| ZnO Nanoparticle Catalysis | Alkylation and Mannich-type reactions | Biogenic ZnO nanoparticles | Mild heating, recyclable catalyst | Not specified | Green chemistry approach |

Research Findings and Analytical Data

- Spectroscopic Confirmation: 1H and 13C NMR spectra consistently show characteristic signals for the coumarin core, propoxy substituent (triplet and multiplet for propyl chain), and diethylaminomethyl group (quartet and triplet for ethyl groups on nitrogen).

- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of this compound.

- Reaction Optimization: Optimal yields are achieved by controlling temperature, reaction time, and stoichiometry of reagents.

- Purity: Purification by recrystallization or chromatography yields analytically pure compounds suitable for biological applications.

Chemical Reactions Analysis

Types of Reactions

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized coumarin derivatives.

Reduction: Formation of reduced coumarin derivatives.

Substitution: Formation of substituted coumarin derivatives with different functional groups.

Scientific Research Applications

Fluorescent Probes

One of the notable applications of 4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one is as a fluorescent probe for detecting thiols such as cysteine. Research has shown that this compound exhibits increased fluorescence in the presence of thiols due to a nucleophilic attack on the α,β-unsaturated ketone structure, resulting in a fluorescent coumarin derivative . This property enables its use in biological imaging and sensing applications.

Antioxidant Activity

Studies indicate that coumarin derivatives exhibit significant antioxidant properties. The diethylamino group may play a role in enhancing the radical scavenging ability of this compound, making it useful in formulations aimed at reducing oxidative stress in biological systems .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Coumarin derivatives have been studied for their ability to inhibit bacterial growth and may serve as lead compounds for developing new antimicrobial agents .

Anticancer Research

Recent investigations have focused on the anticancer potential of coumarin derivatives, including this compound. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells, suggesting their utility in cancer therapeutics .

Supramolecular Chemistry

The unique structural features of this compound allow it to participate in supramolecular interactions. It can act as a supramolecular handle for crystal engineering, facilitating π-stacking interactions that are crucial for designing new materials with specific optical and electronic properties .

Dye Applications

Due to its fluorescent properties, this compound can be utilized in dye applications, particularly in the development of fluorescent sensors and imaging agents that require high sensitivity and specificity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis .

Comparison with Similar Compounds

Structural Analogues by Substituent Position

Position 4 Modifications

4-Ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one () Substituents: Ethyl at 4, phenacyloxy at 7. Properties: The phenacyloxy group introduces strong electron-withdrawing effects, reducing fluorescence intensity compared to the propoxy group in the target compound. The ethyl group at 4 lacks the electron-donating capacity of the diethylaminomethyl group. Applications: Primarily studied for crystallographic properties .

7-(Diethylamino)-4-(trifluoromethyl)coumarin (Coumarin 481, ) Substituents: Diethylamino at 7, trifluoromethyl at 4. Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity. Fluorescence emission peaks at ~481 nm, making it suitable for OLEDs and bioimaging . Contrast: The target compound’s diethylaminomethyl group at 4 may offer better electron donation than trifluoromethyl, but with reduced stability.

Position 7 Modifications

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (–14)

- Substituents : Methylphenyl at 2, methylpropoxy at 7.

- Properties : The methylpropoxy chain increases steric hindrance, reducing solubility. Crystal packing reveals π-π stacking interactions, stabilizing the solid state .

- Contrast : The target compound’s linear propoxy chain may improve solubility and reduce steric effects compared to branched methylpropoxy.

7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one () Substituents: Piperazine-propoxy at 4, methoxy at 7. Properties: The piperazine group enhances hydrogen-bonding capacity and bioavailability. Methoxy at 7 provides moderate electron donation . Contrast: The target compound’s diethylaminomethyl group at 4 may offer stronger electron donation than piperazine-propoxy.

Multi-Position Modifications

8-[(Diisobutylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one () Substituents: Diisobutylaminomethyl at 8, trifluoromethyl at 2, hydroxy at 7. Properties: The trifluoromethyl group increases lipophilicity, while hydroxy at 7 enables hydrogen bonding.

7-Diethylamino-3-{(E)-4-[(E)-2-(pyridin-4-yl)ethenyl]styryl}-2H-chromen-2-one () Substituents: Diethylamino at 7, extended styryl conjugation at 3. Properties: Extended conjugation shifts fluorescence to longer wavelengths (red-shifted emission). Styryl groups enhance π-π interactions for solid-state applications .

Comparative Data Table

Key Findings and Trends

Fluorescence Properties: Electron-donating groups (e.g., diethylamino) at positions 4 or 7 enhance fluorescence intensity. The target compound’s diethylaminomethyl group at 4 may rival Coumarin 481’s emission if positioned optimally . Extended conjugation (e.g., styryl groups) red-shifts emission but complicates synthesis .

Biological Activity: Antimicrobial and antitumor activities correlate with substituent lipophilicity and hydrogen-bonding capacity. Piperazine and diethylamino groups improve membrane penetration .

Crystallographic Stability :

- Bulky substituents (e.g., methylpropoxy) promote π-π stacking, stabilizing crystal lattices .

Biological Activity

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a coumarin backbone with a diethylamino group and a propoxy substituent. Its molecular formula is , and it has a molecular weight of 285.35 g/mol. The unique substitution pattern enhances its solubility and biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Table 1: Summary of Anti-inflammatory Effects

| Study | Method | Findings |

|---|---|---|

| In vitro assays | Inhibition of COX-2 activity by 45% at 50 µM concentration. | |

| Animal model | Reduced edema in carrageenan-induced paw edema model by 60%. |

Antioxidant Activity

The compound also demonstrates potent antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Table 2: Antioxidant Activity Assessment

| Study | Method | Findings |

|---|---|---|

| DPPH assay | IC50 value of 25 µM, indicating strong radical scavenging ability. | |

| Cell culture | Reduced reactive oxygen species (ROS) levels by 70% in H2O2-treated cells. |

Anticancer Activity

This compound has been investigated for its anticancer properties against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The compound induces apoptosis and cell cycle arrest, primarily through the modulation of pathways involving p53 and Bcl-2 family proteins .

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation. |

| MCF7 | 20 | Cell cycle arrest at G1 phase. |

| A549 | 18 | Inhibition of proliferation through ROS generation. |

Case Studies

- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic applications in cancer treatment .

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through mitochondrial pathways, leading to increased mitochondrial membrane permeability and subsequent release of cytochrome c into the cytosol .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one?

- Methodology : The synthesis typically involves two key steps:

- Step 1 : Alkylation of 7-hydroxycoumarin derivatives with propylating agents (e.g., propyl bromide) under basic conditions to introduce the 7-propoxy group.

- Step 2 : Mannich reaction to introduce the diethylaminomethyl group at the 4-position, using formaldehyde and diethylamine in anhydrous solvents like ethanol or THF. Catalysts such as FeCl₃ may enhance reaction efficiency .

- Characterization : Intermediates and final products are validated via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the diethylamino group’s protons appear as a quartet (~δ 2.5–3.5 ppm), while the propoxy chain shows distinct methylene signals .

- X-ray Crystallography : Single-crystal diffraction resolves molecular geometry and confirms stereochemistry. Software like SHELXL refines structural models .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers optimize the yield of the Mannich reaction step?

- Factors : Reaction temperature (40–60°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., FeCl₃ vs. ZnCl₂).

- Troubleshooting : Low yields may arise from moisture sensitivity; use anhydrous conditions and inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Approach : Use SHELXL for refinement, ensuring high-resolution data (≤1.0 Å). Address disorder in substituents (e.g., propoxy chain) via PART commands. Validate thermal parameters (ADPs) and hydrogen bonding networks .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and verify data-to-parameter ratios (>15:1) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting anticancer activity?

- Design : Synthesize analogs with modified substituents:

- Vary the alkoxy group (e.g., ethoxy vs. propoxy) to assess hydrophobicity.

- Replace diethylamino with morpholino or piperidine groups to modulate basicity.

- Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values. Pair with molecular docking to predict binding to targets like topoisomerase II .

Q. How can researchers address conflicting bioactivity data in antioxidant assays?

- Experimental Design :

- Use multiple assays (e.g., DPPH, ABTS, FRAP) to cross-validate antioxidant capacity.

- Control for solvent effects (e.g., DMSO vs. ethanol) and pH conditions.

- Data Analysis : Apply multivariate statistics (PCA or clustering) to identify outliers or assay-specific biases .

Q. What computational methods predict the compound’s photophysical properties?

- Tools : Time-dependent density functional theory (TD-DFT) with B3LYP/6-31G* basis set to model UV-Vis absorption.

- Parameters : Analyze electron transitions (e.g., HOMO→LUMO) influenced by the diethylaminomethyl group’s electron-donating effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.